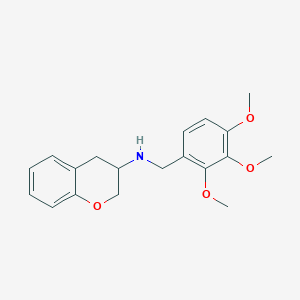![molecular formula C16H19F3N2O2 B6095016 4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide, also known as TFB, is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicine.
Mecanismo De Acción
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide acts as a covalent modifier of GPCRs, specifically targeting the conserved cysteine residue in the receptor's transmembrane domain. This modification alters the receptor's activity, allowing researchers to study its function in a more precise manner.
Biochemical and Physiological Effects
This compound has been shown to selectively modify the activity of certain GPCRs, leading to changes in cellular signaling pathways. This has potential implications for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide in lab experiments is its selectivity for certain GPCRs, allowing researchers to study their function in a more precise manner. However, this compound has limitations in terms of its potential toxicity and potential off-target effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on 4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide, including the development of new synthetic methods to improve yield and purity, the identification of new GPCRs that can be selectively modified by this compound, and the development of new therapeutic applications for this compound in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential use as a chemical tool to study the function of GPCRs. Its synthesis method has been optimized to improve yield and purity, and it has potential implications for the treatment of various diseases. However, its potential toxicity and off-target effects must be carefully considered when designing experiments. There are several future directions for research on this compound, including the development of new synthetic methods and therapeutic applications.
Métodos De Síntesis
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide can be synthesized through a multistep process that involves the reaction of 4,4,4-trifluoro-1-butanol with 2-phenylethylamine, followed by the reaction of the resulting product with succinic anhydride. The final product is obtained through the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide has been the subject of scientific research due to its potential use as a chemical tool to study the function of G protein-coupled receptors (GPCRs), which are important drug targets in the field of medicine. This compound has been shown to selectively modify the activity of certain GPCRs, allowing researchers to study their function in a more precise manner.
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)8-6-14(22)20-13-10-15(23)21(11-13)9-7-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUWYDHXIZQCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6094933.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6094936.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6094940.png)
![2,3-dimethoxy-N-{[1-(4-oxopentanoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6094945.png)


![3-[(4-propyl-1-piperazinyl)carbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6094969.png)
![9-methoxy-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6094972.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094989.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[4-(1H-tetrazol-1-yl)phenoxy]propanamide](/img/structure/B6095000.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine](/img/structure/B6095021.png)
